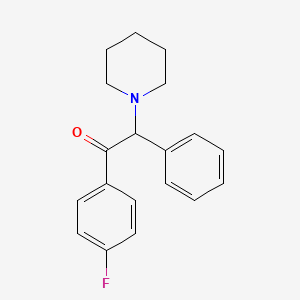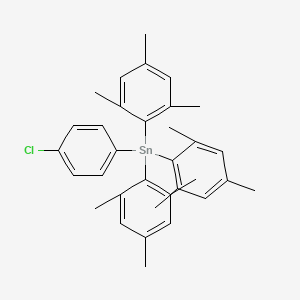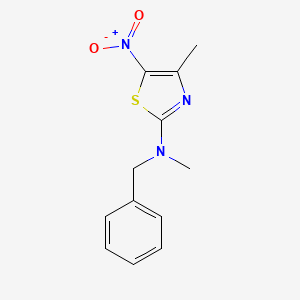
N-Benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzyl group, two methyl groups, and a nitro group attached to the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with benzylating agents. One common method includes the use of chloroacetyl chloride and triethylamine in ethanol, followed by the addition of 4-bromo-phenylthiazol-2-amine . The reaction mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The thiazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Reagents like alkyl halides and strong bases are often used.
Addition: Cycloaddition reactions may involve reagents like azides and alkynes under thermal or catalytic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzyl moiety.
Applications De Recherche Scientifique
N-Benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-Benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also participate in binding interactions with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylbenzylamine: Similar in structure but lacks the nitro and thiazole groups.
Benzenamine, N,N-dimethyl-4-nitro-: Contains a nitro group but lacks the thiazole ring.
Dibenzylamine: Contains two benzyl groups but lacks the nitro and thiazole groups.
Uniqueness
N-Benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
89563-51-9 |
|---|---|
Formule moléculaire |
C12H13N3O2S |
Poids moléculaire |
263.32 g/mol |
Nom IUPAC |
N-benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13N3O2S/c1-9-11(15(16)17)18-12(13-9)14(2)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
Clé InChI |
JJIVACQIZSCXNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)N(C)CC2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)
![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)
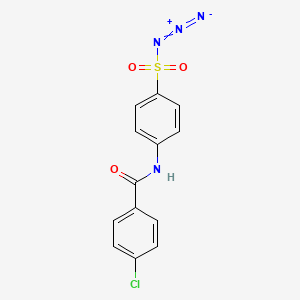

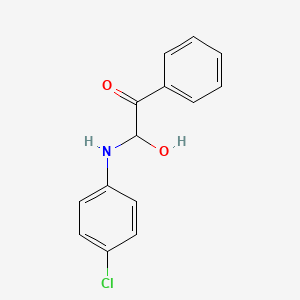
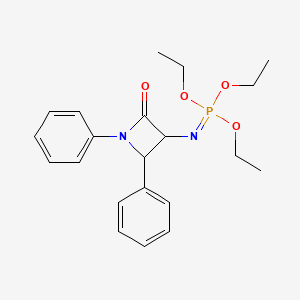
![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)

![1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14382318.png)
![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
